Benzyl azepan-3-ylcarbamate Benzyl azepan-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1044561-15-0
VCID: VC2944465
InChI: InChI=1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17)
SMILES: C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Benzyl azepan-3-ylcarbamate

CAS No.: 1044561-15-0

Cat. No.: VC2944465

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl azepan-3-ylcarbamate - 1044561-15-0

Specification

CAS No. 1044561-15-0
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name benzyl N-(azepan-3-yl)carbamate
Standard InChI InChI=1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17)
Standard InChI Key MOANXMDVDCOFBM-UHFFFAOYSA-N
SMILES C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

Benzyl azepan-3-ylcarbamate features several key structural elements:

  • A seven-membered azepane ring (saturated heterocycle containing one nitrogen)

  • A carbamate functional group attached at the 3-position of the azepane ring

  • A benzyl group connected to the carbamate oxygen

The compound can exist in different forms, including the free base and as various salts. The hydrochloride salt form, for example, offers improved solubility in aqueous media compared to the free base.

Physical and Chemical Properties

The physical and chemical properties of benzyl azepan-3-ylcarbamate are outlined in the following table:

PropertyValue/Description
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Physical AppearanceWhite to off-white crystalline solid
SolubilitySoluble in organic solvents (DMSO, methanol, chloroform); limited water solubility
Melting Point112-115°C (approximate range)
StabilityRelatively stable under standard laboratory conditions; sensitive to strong oxidizing agents
Functional GroupsCarbamate, tertiary amine

Isomeric Forms

The stereocenter at the 3-position of the azepane ring gives rise to two enantiomers: (R)-benzyl azepan-3-ylcarbamate and (S)-benzyl azepan-3-ylcarbamate. These enantiomers may exhibit different biological activities and pharmacological profiles, highlighting the importance of stereochemistry in drug development and research.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of benzyl azepan-3-ylcarbamate typically involves several strategic approaches, each with specific advantages and limitations:

From Azepan-3-one Derivatives

This approach involves the conversion of azepan-3-one to an intermediate imine or oxime, followed by reduction and subsequent carbamate formation using benzyl chloroformate. The stereoselectivity of the reduction step can be controlled using appropriate reducing agents to yield predominantly one enantiomer.

From Azepan-3-amine Precursors

Direct carbamoylation of azepan-3-amine with benzyl chloroformate represents another viable synthetic route. This method is particularly useful when starting with enantiomerically pure azepan-3-amine, as it preserves the stereochemical integrity of the starting material.

Optimization of Reaction Conditions

Reaction parameters that significantly impact the yield and purity of benzyl azepan-3-ylcarbamate include:

  • Solvent selection: Dichloromethane, tetrahydrofuran, or acetonitrile are commonly employed

  • Base selection: Triethylamine, pyridine, or potassium carbonate

  • Temperature: Typically maintained between 0-25°C to minimize side reactions

  • Reaction time: Usually 4-8 hours, monitored by thin-layer chromatography or HPLC

Purification Techniques

Common purification methods for benzyl azepan-3-ylcarbamate include:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient)

  • Recrystallization from appropriate solvent systems

  • Preparative HPLC for obtaining high-purity material, especially for analytical standards

Biological Activity and Applications

Enzyme Interactions

Benzyl azepan-3-ylcarbamate and its derivatives have demonstrated interactions with various enzymatic systems. The compound's structural features enable it to:

  • Potentially inhibit specific enzymes involved in metabolic pathways

  • Modulate enzyme activity through reversible or irreversible binding

  • Serve as a structural scaffold for developing more potent enzyme inhibitors

Receptor Modulation

Research findings suggest potential interactions with various receptor systems, particularly:

  • Neurotransmitter receptors in the central nervous system

  • Receptors involved in pain perception and modulation

  • Regulatory receptors in immune function

Applications in Medicinal Chemistry

The compound and its structural analogs have been explored for various applications in medicinal chemistry:

Application AreaPotential Role
NeuropharmacologyModulation of neurotransmitter systems
Pain ManagementNovel analgesic development
ImmunomodulationRegulation of immune responses
Cancer ResearchInvestigation as potential cytotoxic agents
Metabolic DisordersEnzyme inhibition for metabolic regulation

Structure-Activity Relationship Studies

Influence of Azepane Ring Modifications

Modifications to the azepane ring significantly impact the biological activity of benzyl azepan-3-ylcarbamate derivatives:

  • Ring size variations (e.g., comparison with six-membered piperidine analogs)

  • Introduction of additional heteroatoms into the ring

  • Substitution at various positions of the azepane ring

Carbamate Linkage Modifications

The carbamate functional group provides opportunities for structural optimization:

  • Replacement with other functional groups (urea, amide, etc.)

  • Modification of the carbonyl group

  • Alteration of the leaving group characteristics

Benzyl Group Substitutions

The benzyl group represents another site for potential structural modifications:

  • Introduction of electron-withdrawing or electron-donating substituents

  • Replacement with other aromatic or heteroaromatic systems

  • Alteration of the linker length between the aryl group and the carbamate oxygen

Analytical Characterization

Spectroscopic Identification

Various spectroscopic techniques are employed for the identification and characterization of benzyl azepan-3-ylcarbamate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic NMR signals for benzyl azepan-3-ylcarbamate include:

  • ¹H NMR: Signals for benzyl CH₂ (≈5.0 ppm), azepane ring protons (1.5-4.0 ppm), and NH proton (≈5.5-6.5 ppm)

  • ¹³C NMR: Carbonyl carbon (≈155-156 ppm), benzyl carbons (128-136 ppm), and azepane ring carbons (25-55 ppm)

Infrared Spectroscopy

Key IR absorption bands include:

  • Carbamate C=O stretching (≈1690-1710 cm⁻¹)

  • N-H stretching (≈3300-3400 cm⁻¹)

  • C-O stretching (≈1200-1250 cm⁻¹)

Mass Spectrometry

Common fragmentation patterns in mass spectrometry include:

  • Molecular ion peak

  • Loss of the benzyl group

  • Fragmentation of the azepane ring

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been developed for the analysis of benzyl azepan-3-ylcarbamate:

  • Reversed-phase HPLC using C18 columns

  • Normal-phase chromatography for isomer separation

  • Chiral chromatography for enantiomeric resolution

X-ray Crystallography

X-ray crystallographic studies provide detailed information about:

  • Bond lengths and angles

  • Conformational preferences

  • Intermolecular interactions in the solid state

  • Absolute configuration determination for chiral variants

Comparative Analysis with Structural Analogs

Comparison with Position Isomers

Benzyl azepan-3-ylcarbamate can be compared with its position isomers, such as benzyl azepan-4-ylcarbamate:

PropertyBenzyl Azepan-3-ylcarbamateBenzyl Azepan-4-ylcarbamate
Conformational FlexibilityModerateHigher
Receptor Binding ProfileSpecific patternDifferent selectivity
Synthetic AccessibilityModerate complexitySimilar complexity
Solubility ProfileLess water-solubleSimilar solubility

Comparison with Ring-Size Variants

Comparing benzyl azepan-3-ylcarbamate with similar compounds containing different ring sizes:

Ring SystemConformational PreferencesBiological Activity Differences
Piperidine (6-membered)More rigidOften more potent but less selective
Azepane (7-membered)Moderate flexibilityBalance of potency and selectivity
Azocane (8-membered)Highly flexibleOften less potent but potentially more selective

Effect of Carbamate Variations

The impact of modifying the carbamate functionality:

Functional GroupChemical StabilityBiological Implications
CarbamateModerate stabilityGood balance of stability and reactivity
AmideHigher stabilityTypically lower reactivity
UreaHigh stabilityDifferent hydrogen bonding patterns
CarbonateLower stabilityMore readily hydrolyzed

Future Research Directions

Targeted Synthesis of Novel Derivatives

Future research could focus on developing new derivatives with enhanced properties:

  • Incorporation of additional functional groups

  • Design of conjugates with biomolecules

  • Development of prodrug approaches

Expanded Biological Evaluation

Further biological evaluation could explore:

  • Comprehensive receptor binding profiles

  • In vivo efficacy in disease models

  • Toxicological assessments

  • Structure-based drug design approaches

Advanced Applications

Potential advanced applications include:

  • Development as building blocks for complex molecules

  • Utilization in bioorthogonal chemistry

  • Integration into controlled-release drug delivery systems

  • Application in combinatorial chemistry libraries

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